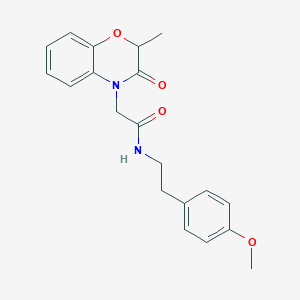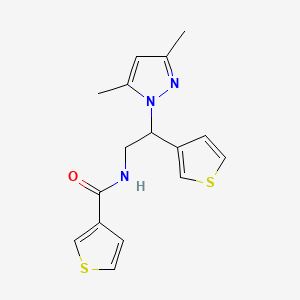![molecular formula C20H19N5OS B2937645 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034256-92-1](/img/structure/B2937645.png)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a benzothiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. For example, in similar compounds, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .科学的研究の応用
Antimicrobial and Antituberculosis Activity
Compounds with thiazole and pyrazole motifs have been evaluated for their antimicrobial properties, including activity against tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates displayed promising results against Mycobacterium tuberculosis with specific compounds showing significant inhibition of MTB DNA gyrase and cytotoxicity levels acceptable for further development (Jeankumar et al., 2013). Additionally, novel analogs incorporating the benzothiazole nucleus demonstrated antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at concentrations non-toxic to mammalian cells, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Anticancer Activity
The pyrazole and thiazole scaffolds have also been linked to anticancer activity. Research into novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, with compounds demonstrating significant cytotoxic activity against various cancer cell lines, supporting their further evaluation as cancer therapeutics (Rahmouni et al., 2016).
Insecticidal Activity
The development of heterocycles incorporating a thiadiazole moiety based on the ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates structure demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underlines the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Antimicrobial Agents
Synthesis and evaluation of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety revealed compounds with promising antimicrobial activities. Such research emphasizes the utility of these molecular frameworks in developing new antimicrobial agents to address the challenge of antibiotic resistance (Gouda et al., 2010).
作用機序
Target of action
Pyrazoles and thiazoles are known to interact with a variety of biological targets. For instance, triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, 1,3,4-Thiadiazole prevents neurons from firing in the brain by releasing the chloride ions due to the GABAA pathway .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. For instance, the key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structure and formulation. Generally, heterocyclic compounds like pyrazoles and thiazoles have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-15(14(2)25(24-13)18-9-5-6-11-21-18)10-12-22-19(26)20-23-16-7-3-4-8-17(16)27-20/h3-9,11H,10,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVHYFPMFKPOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2937564.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)
![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2937572.png)
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
![2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)

![2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2937581.png)
![6-Cyclopropyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2937582.png)
![2-(3-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2937583.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2937585.png)
